3-Methoxy-5-piperidinophenylboronic acid, pinacol ester
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Overview
Description
3-Methoxy-5-piperidinophenylboronic acid, pinacol ester: is an organoboron compound with the chemical formula C18H28BNO3 . This compound is a derivative of phenylboronic acid and is characterized by the presence of a methoxy group, a piperidine ring, and a pinacol ester moiety. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids and their derivatives can influence various biochemical pathways due to their ability to interact with diverse biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester typically involves the reaction of 3-methoxy-5-piperidinophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is also explored for its potential biological activities. It can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in forming carbon-carbon bonds makes it essential for manufacturing various high-performance materials .
Comparison with Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Methoxyphenylboronic acid, pinacol ester
- 3-Piperidinophenylboronic acid, pinacol ester
Comparison: Compared to similar compounds, 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester is unique due to the presence of both a methoxy group and a piperidine ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
1-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-15(13-16(12-14)21-5)20-9-7-6-8-10-20/h11-13H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCBWNWRZALISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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